N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
CAS No.: 852046-17-4
Cat. No.: VC21386249
Molecular Formula: C18H18N2O2S
Molecular Weight: 326.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852046-17-4 |
|---|---|
| Molecular Formula | C18H18N2O2S |
| Molecular Weight | 326.4g/mol |
| IUPAC Name | N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
| Standard InChI | InChI=1S/C18H18N2O2S/c1-12-7-8-13(2)14(11-12)19-17(21)9-10-20-15-5-3-4-6-16(15)23-18(20)22/h3-8,11H,9-10H2,1-2H3,(H,19,21) |
| Standard InChI Key | KHQLUYQXXYHUBQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)NC(=O)CCN2C3=CC=CC=C3SC2=O |
| Canonical SMILES | CC1=CC(=C(C=C1)C)NC(=O)CCN2C3=CC=CC=C3SC2=O |
Introduction
N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a complex organic compound characterized by its unique structural features and potential applications in medicinal chemistry. This compound belongs to a class of molecules known for their biological activity, particularly in antibacterial and anticancer research. Its molecular formula is C19H21N3O5S, indicating the presence of a benzothiazole ring and a propanamide functional group, which are significant in its biological interactions.
2.2. Synthesis Methods
The synthesis of N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide typically involves multi-step organic reactions. The general synthetic route includes moderate temperatures and inert atmospheres to prevent side reactions. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are employed to monitor reaction progress and product purity.
3.1. Antibacterial Activity
Data from studies indicate that this compound exhibits notable potency against various bacterial strains, making it a candidate for further pharmacological development.
3.2. Potential Applications
N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has several significant applications in medicinal chemistry, particularly in the development of antibacterial and anticancer agents. Its unique combination of functional groups contributes to its reactivity and biological activity.
4.1. Chemical Transformations
The compound can undergo several chemical transformations, including oxidation and reduction reactions. Common reagents for these transformations include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
4.2. Analytical Techniques
Relevant analyses such as infrared spectroscopy and mass spectrometry provide insights into functional group identification and molecular weight confirmation. These techniques are crucial for understanding the compound's structure and properties.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide | Benzothiazole and propanamide groups | Antibacterial and anticancer potential |
| N-(3,4-dimethylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide | Dimethylphenyl substituent enhancing lipophilicity | Potential for further derivatization in synthetic organic chemistry |
| N-(4-methylphenyl)-2-thioxoacetamide | Contains thioxo group | Noted for anti-inflammatory properties |
This comparison highlights how variations in substituents and functional groups can lead to differing biological activities and applications while maintaining a core structural framework similar to that of N-(2,5-dimethylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide.
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